dinor-12-oxo Phytodienoic Acid-d5
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Overview
Description
dinor-12-oxo Phytodienoic acid-d5 (dinor-OPDA-d5) contains five deuterium atoms at the 4, 4/', 5, 5, and 5 positions. It is intended for use as an internal standard for the quantification of dinor-OPDA by GC- or LC-mass spectrometry (MS). In plants, certain unsaturated fatty acids are oxygenated and then further modified along the jasmonate pathway to produce plant hormones that are involved in senescence, flower development, mechanotransduction, and the response to herbivory. dinor-OPDA is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid. dinor-OPDA can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides.
Scientific Research Applications
Jasmonate Family and Plant Signaling
Dinor-12-oxo phytodienoic acid, a member of the jasmonate family, is involved in various regulatory processes in plants. It plays a significant role in plant signaling, particularly during health and wounding responses. In studies, it has been observed that levels of this compound increase dramatically in leaves on wounding, suggesting its role in wound signaling. Moreover, it can regulate its own biosynthetic pathway, indicating a self-regulatory mechanism in plants (Weber, Vick, & Farmer, 1997).
Oxylipin Synthesis and Defense Mechanisms
Research on Arabidopsis thaliana has shown that recognition of bacterial pathogens triggers the synthesis of oxylipins, including dinor-oxo phytodienoic acid. This suggests a significant role in the plant's defense mechanisms against bacterial pathogens. Notably, the majority of newly formed oxylipins are esterified to glycerolipids, indicating their integration into complex lipid structures (Andersson et al., 2006).
Evolutionary Significance in Plant Hormones
Dinor-12-oxo phytodienoic acid is also notable for its evolutionary significance. It represents an ancestral plant hormone in bryophytes like Marchantia polymorpha L. Its study is crucial in understanding the evolution of jasmonate signaling in plants (Wang et al., 2021).
Role in Plant Defense Independent of Jasmonic Acid
In the context of plant defense, the role of dinor-12-oxo phytodienoic acid is emphasized, especially in the absence of jasmonic acid. Studies have shown that certain plants exhibit strong resistance to pests and fungi even without detectable levels of jasmonic acid, implying that dinor-12-oxo phytodienoic acid and its cyclopentenone precursors might fulfill some roles of jasmonic acid in vivo (Stintzi, Weber, Reymond, Browse, & Farmer, 2001).
Impact on Pathogen Resistance
The involvement of dinor-oxo phytodienoic acid in pathogen resistance is further evidenced by studies showing its accumulation in response to pathogen infection. This accumulation suggests a regulatory role in the plant's defense mechanisms against pathogens such as Pseudomonas syringae and Botrytis cinerea (Raacke, Mueller, & Berger, 2006).
Significance in Arabidopsis Galactolipids
The compound is also found as esters with complex lipids in Arabidopsis, indicating its integration into larger molecular structures and its possible role in storage and antipathogenic activities (Kourtchenko et al., 2007).
Properties
Molecular Formula |
C16H19D5O3 |
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Molecular Weight |
269.4 |
InChI |
InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2 |
InChI Key |
SZVNKXCDJUBPQO-UBJGXVEQSA-N |
SMILES |
O=C1[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])[C@@H](CCCCCC(O)=O)C=C1 |
Synonyms |
dinor-OPDA-d5; dinor-12-oxo PDA-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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